TPPU

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

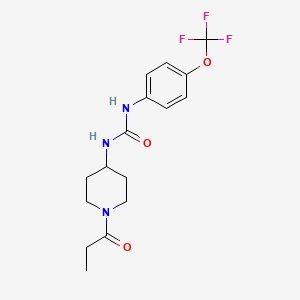

1-Trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée, communément appelée TPPU, est un inhibiteur puissant de l'hydrolase des époxydes solubles. L'hydrolase des époxydes solubles est une enzyme qui convertit les acides époxyéicosatriénoïques en acides dihydroxyéicosatriénoïques. Le this compound a montré un potentiel significatif dans diverses applications thérapeutiques, en particulier dans le traitement des maladies inflammatoires et neurodégénératives .

Méthodes De Préparation

La synthèse de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée implique plusieurs étapes. La voie synthétique clé comprend la réaction de la 1-(4-trifluorométhoxyphényl)-3-(1-propionylpipéridin-4-yl)urée avec des réactifs appropriés dans des conditions contrôlées. La réaction implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde et des catalyseurs pour faciliter la formation du produit souhaité .

Les méthodes de production industrielle de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour répondre aux besoins commerciaux. Ces méthodes impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .

Analyse Des Réactions Chimiques

La 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée peut conduire à la formation d'époxydes, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme outil pour étudier le rôle de l'hydrolase des époxydes solubles dans diverses voies biochimiques . En biologie, il a été démontré qu'elle favorisait la croissance et la régénération osseuse en couplant l'angiogenèse et l'ostéogenèse .

En médecine, la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée a démontré son potentiel dans le traitement des maladies neuroinflammatoires telles que la maladie d'Alzheimer et la sclérose en plaques . Elle a également été étudiée pour ses effets antidépresseurs dans des modèles animaux de dépression . Dans l'industrie, elle est utilisée dans le développement de nouveaux agents thérapeutiques ciblant l'hydrolase des époxydes solubles .

Mécanisme d'action

Le mécanisme d'action de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée implique l'inhibition de l'hydrolase des époxydes solubles. En inhibant cette enzyme, le composé empêche la conversion des acides époxyéicosatriénoïques en acides dihydroxyéicosatriénoïques, réduisant ainsi l'inflammation et favorisant les réponses anti-inflammatoires .

Les cibles moléculaires de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée comprennent l'hydrolase des époxydes solubles et la kinase p38, qui jouent toutes deux un rôle clé dans la régulation de l'inflammation . Les effets du composé sur ces cibles conduisent à une réduction de la neuroinflammation et à une protection des neurones .

Applications De Recherche Scientifique

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of soluble epoxide hydrolase in various biochemical pathways . In biology, it has been shown to promote bone growth and regeneration by coupling angiogenesis and osteogenesis .

In medicine, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has demonstrated potential in treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis . It has also been investigated for its antidepressant effects in animal models of depression . In industry, it is used in the development of new therapeutic agents targeting soluble epoxide hydrolase .

Mécanisme D'action

The mechanism of action of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea involves the inhibition of soluble epoxide hydrolase. By inhibiting this enzyme, the compound prevents the conversion of epoxyeicosatrienoic acids into dihydroxyiecosatrienoic acids, thereby reducing inflammation and promoting anti-inflammatory responses .

The molecular targets of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea include soluble epoxide hydrolase and p38 kinase, both of which play key roles in regulating inflammation . The compound’s effects on these targets lead to a reduction in neuroinflammation and protection of neurons .

Comparaison Avec Des Composés Similaires

La 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée est unique parmi les inhibiteurs de l'hydrolase des époxydes solubles en raison de sa double inhibition de l'hydrolase des époxydes solubles et de la kinase p38 . Cette double inhibition augmente son potentiel thérapeutique par rapport à d'autres inhibiteurs qui ne ciblent que l'hydrolase des époxydes solubles.

Des composés similaires comprennent l'acide trans-4-[4-(3-trifluorométhoxyphényl-uréido)-cyclohexyloxy]-benzoïque (t-TUCB) et la 1,3-bis(4-méthoxybenzyl)urée (MMU) . Bien que ces composés inhibent également l'hydrolase des époxydes solubles, ils ne présentent pas la même double inhibition de la kinase p38, ce qui fait de la 1-trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl)urée un agent thérapeutique plus polyvalent .

Propriétés

IUPAC Name |

1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMQTLFRTZCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].

A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.

A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].

A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.

A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].

A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].

A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].

A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.

A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)